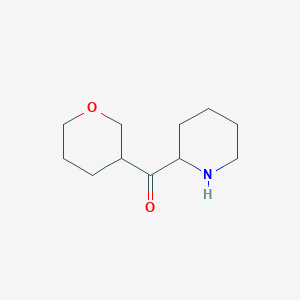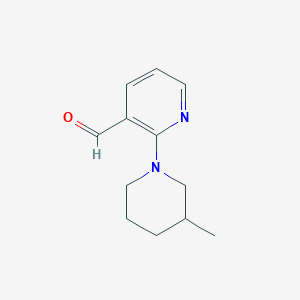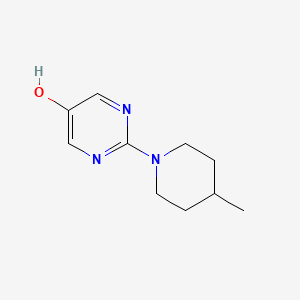![molecular formula C12H7BrN2S B11783310 3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isothiazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with an isothiazole ring, with a bromine atom at the 3-position and a phenyl group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-phenylisothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method involves the use of microwave-assisted synthesis. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced synthetic techniques can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and aryl boronic acids to replace the bromine atom with other aryl groups.
Microwave Irradiation: Used in the synthesis of the compound, microwave irradiation can also be employed in other reactions to enhance reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various aryl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry:
Biological Research: It can be used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-6-phenylisothiazolo[5,4-b]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Receptor Binding: The compound may act as an antagonist or agonist at specific receptors, such as histamine H3 receptors.
Enzyme Inhibition: It may inhibit certain enzymes involved in biological pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit a range of biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological properties and synthetic routes.
Uniqueness
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine is unique due to the presence of the bromine atom and the phenyl group, which can influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C12H7BrN2S |
|---|---|
Molekulargewicht |
291.17 g/mol |
IUPAC-Name |
3-bromo-6-phenyl-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7BrN2S/c13-11-9-6-7-10(14-12(9)16-15-11)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
RPEHMHRYBNTLPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NS3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine](/img/structure/B11783248.png)


![Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783275.png)


![(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)

![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)

![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)
